An In-Depth Technical Guide to 7-Bromo-D-Tryptophan: Properties, Synthesis, and Advanced Applications
An In-Depth Technical Guide to 7-Bromo-D-Tryptophan: Properties, Synthesis, and Advanced Applications
Abstract
7-Bromo-D-tryptophan is a non-canonical amino acid that has emerged as a powerful and versatile tool for researchers, scientists, and drug development professionals. Its unique chemical properties, conferred by the strategic placement of a bromine atom on the indole ring, unlock a wide array of applications ranging from peptide engineering and structural biology to the synthesis of complex natural products and novel therapeutics. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and key applications of 7-bromo-D-tryptophan, offering field-proven insights and detailed experimental protocols to enable its effective utilization in a research and development setting.
Introduction: The Strategic Value of a Halogenated Tryptophan Analog
Tryptophan, one of the twenty proteinogenic amino acids, plays a critical role in protein structure and function.[1] However, the strategic modification of its indole side chain opens up new avenues for scientific exploration. 7-Bromo-D-tryptophan is a prime example of such a modification, where the introduction of a bromine atom at the 7-position of the indole ring imparts unique characteristics. The D-chiral configuration further distinguishes it from its naturally occurring L-isomer, making it resistant to enzymatic degradation by many proteases and a valuable component in designing stable peptide-based therapeutics.
The bromine atom is not merely a passive substituent; it is an active functional handle. Its high atomic mass makes it an excellent anomalous scatterer for X-ray crystallography, while its electron-withdrawing nature and its utility as a leaving group in transition metal-catalyzed cross-coupling reactions make it a cornerstone for synthetic diversification.[2] This guide will delve into the core attributes of this molecule, providing the technical foundation necessary to leverage its full potential.
Chemical Properties and Structure
The foundational knowledge of any chemical tool begins with a thorough understanding of its intrinsic properties and structure.
Core Structure
7-Bromo-D-tryptophan is an alpha-amino acid featuring a (1H-indol-3-yl)methyl side chain, which is brominated at the C7 position of the indole ring. The stereochemistry at the alpha-carbon is 'D' (dextrorotatory).
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [3][4] |
| Molecular Weight | 283.12 g/mol | [3][4] |
| CAS Number | 852391-45-8 (DL-form) | [5][6] |
| Appearance | Light yellow to off-white solid | [7] |
| Storage Conditions | 0-8 °C, protect from light | [5] |
| Solubility | Slightly soluble in aqueous acid, DMSO; very slightly soluble in Methanol |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aliphatic backbone (α-H, β-H₂) and the aromatic indole ring. The protons on the brominated benzene portion of the indole ring (H4, H5, H6) will exhibit shifts and coupling patterns influenced by the C7-bromo substituent. Compared to unsubstituted D-tryptophan, the H6 proton is expected to be a doublet and shifted downfield, while the H5 proton will be a triplet (or doublet of doublets) and the H4 a doublet.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (~175 ppm), the α-carbon (~57 ppm), and the β-carbon (~29 ppm).[8] The most significant change compared to tryptophan will be in the aromatic region, with the C7 signal being directly attached to bromine, causing a substantial shift, and adjacent carbons (C6, C8) also being affected.
Mass Spectrometry (MS):
-
Molecular Ion: Electron Spray Ionization (ESI) would show a prominent molecular ion peak [M+H]⁺ at m/z 283.1 and a characteristic isotopic peak [M+H+2]⁺ at m/z 285.1 of nearly equal intensity, which is the hallmark of a monobrominated compound.
-
Fragmentation: A key fragmentation pathway for tryptophan derivatives involves the loss of the carboxyl group and cleavage of the N-Cα bond.[9] A characteristic fragment would be the immonium ion of bromotryptophan, which is highly mass-deficient due to the bromine atom and serves as a unique reporter ion in complex mixtures.[10]
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present:
-
N-H stretching: (amine and indole) ~3400-3200 cm⁻¹
-
O-H stretching: (carboxylic acid) broad, ~3300-2500 cm⁻¹
-
C=O stretching: (carboxylic acid) ~1710 cm⁻¹
-
N-H bending: (amine) ~1600 cm⁻¹
-
C=C stretching: (aromatic) ~1500-1400 cm⁻¹
-
C-Br stretching: ~650-550 cm⁻¹
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 7-bromo-D-tryptophan is a critical process that enables its use in stereospecific applications like peptide synthesis. Several strategies have been developed, each with distinct advantages.
Chemical Synthesis Routes
A common and robust approach involves the synthesis of the racemic mixture (DL-tryptophan derivative) followed by chiral resolution.
-
Fischer Indole Synthesis: This classical method can be adapted to produce 7-bromoindole, a key precursor. The synthesis involves the acid-catalyzed reaction of 2-bromophenylhydrazine with a suitable aldehyde or ketone, followed by cyclization.[11] The resulting 7-bromoindole can then be coupled with a serine-derived building block to form the tryptophan backbone.
Caption: Workflow of the Fischer Indole Synthesis for preparing the 7-bromotryptophan scaffold.
Enzymatic Resolution
Causality Behind Experimental Choice: Enzymatic resolution is often the method of choice for obtaining high enantiomeric purity. Enzymes like D-aminoacylase exhibit exquisite stereoselectivity, allowing for the clean separation of D- and L-enantiomers that can be challenging and less efficient via classical chemical resolution.[12] This method leverages the inherent chirality of biological systems for a green and efficient separation.
A widely used method is the enzymatic resolution of N-acetyl-7-bromo-DL-tryptophan using D-aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the D-enantiomer, leaving the N-acetyl-L-enantiomer untouched. The resulting free D-amino acid and the acetylated L-amino acid can then be separated based on their different chemical properties (e.g., solubility, charge).[13]
Key Applications in Research and Drug Development
The true value of 7-bromo-D-tryptophan lies in its broad applicability as a molecular tool and building block.
Caption: Key application pathways for 7-bromo-D-tryptophan in modern chemical biology and drug discovery.
Building Block for Bioactive Molecules
7-bromo-D-tryptophan is a crucial precursor for the total synthesis of complex natural products. Notably, it is a biosynthetic precursor to TMC-95A, a potent inhibitor of the 20S proteasome, which has been investigated for its therapeutic potential in cancer.[14] Its incorporation into synthetic strategies allows for the late-stage functionalization of the indole ring, a key step in building molecular complexity.
Peptide Engineering and Structural Biology
-
Peptide Phasing in X-ray Crystallography: The high electron density of the bromine atom makes it an excellent tool for solving the "phase problem" in X-ray crystallography via Single-wavelength Anomalous Dispersion (SAD).[2] Incorporating 7-bromo-D-tryptophan into a peptide eliminates the need for soaking crystals in toxic heavy metal solutions, providing a more native and less disruptive phasing method.
-
Probing Protein Structure and Dynamics: Tryptophan is an intrinsic fluorescent probe. By replacing a native L-tryptophan with 7-bromo-D-tryptophan, researchers can selectively quench the fluorescence at a specific site.[2] This "switching off" of a signal simplifies the deconvolution of complex fluorescence spectra in proteins with multiple tryptophan residues, allowing for a clearer understanding of protein dynamics and interactions.
-
Metabolic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases. Using 7-bromo-D-tryptophan can significantly enhance the in-vivo half-life of peptide-based drug candidates.
Medicinal Chemistry and Library Synthesis
The C7-Br bond is a versatile anchor point for transition metal-catalyzed cross-coupling reactions.[2] This allows for the rapid and modular synthesis of diverse libraries of tryptophan analogs for structure-activity relationship (SAR) studies.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Mizoroki-Heck Coupling: Reaction with alkenes to create fluorescent styryl-tryptophans.[2]
Experimental Protocols: A Practical Guide
The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that optimization of reaction times, temperatures, and reagent stoichiometry may be necessary for specific substrates and scales.
Protocol: Incorporation of Fmoc-7-bromo-D-tryptophan into a Peptide via SPPS
Principle: This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a model peptide using the standard Fmoc/tBu strategy. The non-canonical amino acid is incorporated using the same fundamental steps of deprotection and coupling as standard amino acids, with special attention paid to ensuring complete coupling due to potential steric hindrance.[13]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-7-bromo-D-tryptophan)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
SPPS reaction vessel
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS vessel. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute treatment. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (for 7-bromo-D-tryptophan): a. In a separate vial, dissolve Fmoc-7-bromo-D-tryptophan (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. b. Allow the activation to proceed for 2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction for 2-4 hours at room temperature. Self-Validation: The extended coupling time is a deliberate choice to overcome potential steric bulk from the bromo-indole side chain, ensuring the reaction proceeds to completion.
-
Monitoring and Washing: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) confirms complete coupling. If the test is positive (blue beads), a second coupling (recoupling) is necessary. Once complete, wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final Fmoc deprotection and washing, dry the resin under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate dropwise to a stirred flask of cold diethyl ether. e. Pellet the peptide via centrifugation, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via LC-MS.
Protocol: Suzuki-Miyaura Coupling of N-protected-7-bromo-D-tryptophan Methyl Ester
Principle: This protocol describes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to arylate the C7 position of the tryptophan indole ring. This is a foundational reaction for library development.[2]
Materials:
-
Nα-Boc-7-bromo-D-tryptophan methyl ester (starting material)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 eq.)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.05 eq.)
-
Base: Aqueous 2M Sodium Carbonate (Na₂CO₃, 3 eq.)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol mixture
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or sealed reaction vial
Methodology:
-
Reaction Setup: To a Schlenk flask, add Nα-Boc-7-bromo-D-tryptophan methyl ester (1 eq.), the arylboronic acid (1.5 eq.), and the palladium catalyst (0.05 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This step is critical as the Pd(0) catalyst is oxygen-sensitive. Failure to establish an inert atmosphere is a common cause of reaction failure.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., Dioxane) followed by the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. Transfer to a separatory funnel. c. Separate the layers. Wash the organic layer with water and then with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C7-arylated tryptophan derivative. Confirm the structure via NMR and MS.
Conclusion and Future Outlook
7-Bromo-D-tryptophan is far more than a simple catalog chemical; it is a sophisticated molecular tool that empowers innovation across multiple scientific disciplines. Its strategic design provides solutions for long-standing challenges in structural biology, enhances the drug-like properties of peptides, and serves as a versatile linchpin for the synthesis of complex molecular architectures. As research continues to push the boundaries of peptide therapeutics and chemical biology, the demand for well-characterized, multifunctional building blocks like 7-bromo-D-tryptophan will undoubtedly grow, solidifying its role as an indispensable component in the modern researcher's toolkit.
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Shioiri, T., & Hamada, Y. (1980). of L-and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. Agricultural and Biological Chemistry, 44(7), 1657-1661. Retrieved February 27, 2026, from [Link]
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Zhang, X., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1146337. [Link]
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